(32-Carbonyl)-RMC-5552

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C93H134N10O24 |

|---|---|

Molecular Weight |

1776.1 g/mol |

IUPAC Name |

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C93H134N10O24/c1-59-16-12-11-13-17-60(2)77(113-8)54-71-24-19-65(7)93(112,127-71)86(108)89(109)102-30-15-14-18-73(102)90(110)124-78(55-74(104)61(3)49-64(6)84(107)85(115-10)83(106)63(5)48-59)62(4)50-66-21-25-76(79(52-66)114-9)126-92(111)96-29-33-117-35-37-119-39-41-121-43-45-123-47-46-122-44-42-120-40-38-118-36-34-116-32-28-80(105)101-31-27-68-51-67(20-22-70(68)57-101)56-103-88-81(87(94)97-58-98-88)82(100-103)69-23-26-75-72(53-69)99-91(95)125-75/h11-13,16-17,20,22-23,26,49,51,53,58-59,61-63,65-66,71,73,76-79,84-85,107,112H,14-15,18-19,21,24-25,27-48,50,52,54-57H2,1-10H3,(H2,95,99)(H,96,111)(H2,94,97,98)/b13-11?,16-12+,60-17?,64-49+/t59-,61-,62-,63-,65-,66+,71+,73+,76-,77+,78+,79-,84-,85+,93-/m1/s1 |

InChI Key |

CHLJLODIXLIFHL-RAILKRIXSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)C)/C)O)OC)C)C)C)OC |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)C)C)O)OC)C)C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

RMC-5552: A Technical Guide to Bi-Steric mTORC1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RMC-5552 is a first-in-class, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). By simultaneously engaging both the orthosteric and allosteric sites of mTORC1, RMC-5552 achieves profound and durable inhibition of downstream signaling, a key pathway in cellular growth, proliferation, and survival. This unique mechanism of action overcomes limitations of previous mTOR inhibitors, offering enhanced selectivity for mTORC1 over mTORC2, thereby mitigating off-target effects such as hyperglycemia. Preclinical and clinical data have demonstrated the potential of RMC-5552 in tumors with hyperactive mTORC1 signaling, both as a monotherapy and in combination with other targeted agents. This document provides an in-depth technical overview of RMC-5552, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction to mTORC1 Signaling and RMC-5552

The mTOR signaling pathway is a critical regulator of cell metabolism and growth, and its aberrant activation is a hallmark of many cancers. mTOR forms two distinct complexes, mTORC1 and mTORC2. mTORC1, the focus of RMC-5552's therapeutic action, integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes. Key downstream effectors of mTORC1 include the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). Phosphorylation of 4EBP1 by mTORC1 leads to the release of the eukaryotic initiation factor 4E (eIF4E), a critical step in the initiation of cap-dependent translation of oncogenic proteins.

RMC-5552 is a third-generation mTOR inhibitor designed to selectively and potently inhibit mTORC1. Its bi-steric nature, interacting with both the ATP-competitive active site and the FKBP12-rapamycin binding (FRB) allosteric site, results in superior inhibition of 4EBP1 phosphorylation compared to earlier generation mTOR inhibitors like rapamycin and its analogs (rapalogs). This leads to the reactivation of the tumor suppressor function of 4EBP1.

Mechanism of Action of RMC-5552

RMC-5552's unique bi-steric binding mode is central to its enhanced potency and selectivity. The rapamycin-like moiety of RMC-5552 binds to the FRB domain on mTORC1, while a linker connects it to an ATP-competitive inhibitor that occupies the kinase active site. This dual engagement leads to a more profound and sustained inhibition of mTORC1 kinase activity.

The Discovery and Synthesis of RMC-5552: A Novel Bi-Steric mTORC1-Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-5552 is a first-in-class, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1] This novel therapeutic agent was developed by Revolution Medicines and represents a significant advancement in the field of oncology, particularly for tumors with hyperactivated mTORC1 signaling.[1] RMC-5552's unique mechanism of action, involving simultaneous binding to both the allosteric (FRB) and active (orthosteric) sites of mTORC1, results in profound and selective inhibition of this key signaling node, while sparing mTORC2.[1][2] This selectivity profile is anticipated to mitigate the metabolic side effects, such as hyperglycemia, commonly associated with previous generations of mTOR inhibitors.[3] This in-depth guide details the discovery, synthesis, mechanism of action, and preclinical profile of RMC-5552.

Discovery: A New Class of Bi-Steric Inhibitors

The discovery of RMC-5552 stemmed from the need to overcome the limitations of existing mTOR inhibitors. While rapalogs (rapamycin and its analogs) allosterically inhibit mTORC1, they do not effectively suppress the phosphorylation of a key substrate, 4EBP1, which is crucial for oncogenic protein translation. On the other hand, second-generation mTOR kinase inhibitors, which target the ATP-binding site, inhibit both mTORC1 and mTORC2, leading to dose-limiting toxicities.

To address these challenges, a novel class of "bi-steric inhibitors" was conceived. These molecules are designed to bridge both the allosteric FKBP12-rapamycin binding (FRB) domain and the ATP-binding active site of mTORC1 simultaneously. This dual engagement leads to a deeper and more durable inhibition of mTORC1 signaling, including the phosphorylation of 4EBP1.

The design of RMC-5552 involved a sophisticated structure-based chemical design and a modular synthesis approach. This allowed for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Mechanism of Action: Selective mTORC1 Inhibition

RMC-5552's mechanism of action is characterized by its selective and potent inhibition of mTORC1. The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2.

-

mTORC1 is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and energy status to control protein synthesis and other anabolic processes. Key downstream effectors of mTORC1 include S6 kinase (S6K) and 4E-binding protein 1 (4EBP1).

-

mTORC2 is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation of AKT.

RMC-5552, by binding to both the FRB domain and the active site of mTOR within the mTORC1 complex, effectively shuts down its kinase activity. This leads to the potent inhibition of both S6K and 4EBP1 phosphorylation. The selectivity for mTORC1 over mTORC2 is attributed to structural differences between the two complexes, which RMC-5552 was designed to exploit.

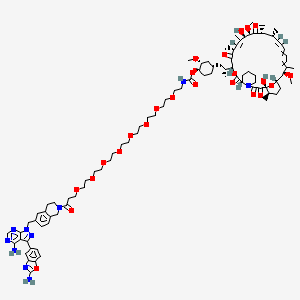

Signaling Pathway Diagram

Caption: The mTOR signaling pathway and the inhibitory action of RMC-5552 on mTORC1.

Synthesis of RMC-5552

The synthesis of RMC-5552 is a multi-step process that involves the strategic modification of the rapamycin macrocycle and its subsequent coupling to a potent mTOR active-site inhibitor. The modular design allows for flexibility in the choice of the linker and the active-site binding moiety.

While the full, detailed experimental protocol is proprietary, the key steps outlined in the scientific literature involve:

-

Functionalization of the Rapamycin Core: The C40 hydroxyl group of rapamycin is a key handle for modification. This position is selectively functionalized to introduce a linker with a terminal reactive group, such as an alkyne or an amine.

-

Synthesis of the Active-Site Inhibitor Moiety: A potent ATP-competitive inhibitor of the mTOR kinase is synthesized separately. This component is designed to have a complementary reactive group for coupling to the modified rapamycin.

-

Coupling Reaction: The functionalized rapamycin and the active-site inhibitor are joined together via a biocompatible linker. This is often achieved using click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or amide bond formation.

-

Purification and Characterization: The final bi-steric inhibitor, RMC-5552, is purified using chromatographic techniques and its structure and purity are confirmed by various analytical methods, including NMR and mass spectrometry.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of RMC-5552.

Preclinical Data

RMC-5552 has demonstrated a compelling preclinical profile, characterized by high potency, selectivity, and in vivo anti-tumor activity.

In Vitro Potency and Selectivity

The inhibitory activity of RMC-5552 was assessed in various cell-based assays, typically using cancer cell lines with known alterations in the PI3K/mTOR pathway.

| Parameter | RMC-5552 | Reference Compound (Rapalog) | Reference Compound (mTOR-KI) |

| mTORC1 Inhibition (p-4EBP1 IC50) | Sub-nanomolar | Micromolar | Nanomolar |

| mTORC2 Inhibition (p-AKT IC50) | High nanomolar | Inactive | Nanomolar |

| mTORC1/mTORC2 Selectivity | >40-fold | Highly Selective | ~1-fold |

| Inhibition of S6K Phosphorylation | Potent | Potent | Potent |

Data are generalized from publicly available information. Specific values can be found in the cited literature.

In Vivo Anti-Tumor Activity

In preclinical xenograft models of human cancers with mTOR pathway activation, RMC-5552 has shown significant anti-tumor activity. It has been demonstrated to induce tumor growth inhibition and, in some cases, tumor regression. Notably, RMC-5552 has shown promising activity in combination with other targeted agents, such as KRAS G12C inhibitors, where it can overcome resistance mechanisms.

Experimental Protocols

Detailed experimental protocols are available in the supplementary information of the primary publication in the Journal of Medicinal Chemistry. The following provides a general overview of the key assays.

Cell-Based mTORC1 and mTORC2 Inhibition Assays

-

Cell Lines: Human cancer cell lines with activated mTOR signaling (e.g., MDA-MB-468, MCF7) are commonly used.

-

Treatment: Cells are treated with a dose-response range of RMC-5552 or control compounds for a specified period.

-

Lysis and Protein Quantification: After treatment, cells are lysed, and total protein concentration is determined.

-

Western Blotting or ELISA: The levels of phosphorylated and total 4EBP1 (for mTORC1 activity) and phosphorylated and total AKT (for mTORC2 activity) are quantified using specific antibodies.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically.

-

Treatment: Once tumors reach a specified size, animals are randomized into treatment groups and dosed with RMC-5552 (e.g., via intravenous or intraperitoneal injection) or vehicle control.

-

Tumor Growth Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess the levels of phosphorylated mTORC1 substrates to confirm target engagement.

-

Tolerability: Animal body weight and general health are monitored throughout the study.

Conclusion and Future Directions

RMC-5552 represents a promising new therapeutic agent for the treatment of cancers with hyperactivated mTORC1 signaling. Its novel bi-steric mechanism of action confers potent and selective inhibition of mTORC1, which is expected to translate into improved efficacy and a better safety profile compared to previous mTOR inhibitors. Clinical development of RMC-5552 is ongoing to evaluate its safety and efficacy in patients with various solid tumors. Further research will likely focus on identifying predictive biomarkers of response and exploring rational combination therapies to maximize its therapeutic potential.

References

RMC-5552: A Deep Dive into its Selectivity for mTORC1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity of RMC-5552, a novel bi-steric inhibitor, for the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) over mTOR complex 2 (mTORC2). By delving into the quantitative data, experimental methodologies, and underlying signaling pathways, this document serves as a critical resource for professionals engaged in oncology research and drug development.

Core Concept: Bi-Steric Inhibition and the mTOR Signaling Network

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[1] These complexes are central regulators of cell growth, proliferation, metabolism, and survival.[2]

-

mTORC1 , characterized by the regulatory protein RAPTOR, is a key promoter of cell growth and proliferation. It phosphorylates downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.[1][2]

-

mTORC2 , containing the essential subunit RICTOR, is a crucial activator of Akt, a central node in cell survival and metabolism pathways.[1]

While dual inhibitors of mTORC1 and mTORC2 have been developed, their clinical utility has been hampered by toxicities associated with the inhibition of mTORC2, such as hyperglycemia.[3] RMC-5552 was developed as a third-generation, bi-steric mTOR inhibitor to overcome this limitation.[3][4] It is designed to bind to both the orthosteric (active) site and an allosteric site on mTOR, leading to potent and selective inhibition of mTORC1.[1][4]

Quantitative Analysis of RMC-5552 Selectivity

The selectivity of RMC-5552 for mTORC1 over mTORC2 has been quantified in cellular assays by measuring the inhibition of phosphorylation of downstream substrates specific to each complex. The phosphorylation of 4E-BP1 (p-4EBP1) and S6K (p-S6K) serves as a marker for mTORC1 activity, while the phosphorylation of Akt (p-AKT) is a readout for mTORC2 activity.[1][5]

| Compound | Target | Assay Readout | Cell Line | IC50 (nM) | mTORC1/mTORC2 Selectivity (Fold) | Reference |

| RMC-5552 | mTORC1 | p-4EBP1 | MDA-MB-468 | 0.48 | ~40 | [1][5] |

| p-S6K | MDA-MB-468 | 0.14 | [5] | |||

| mTORC2 | p-AKT | MDA-MB-468 | 19 | [5] | ||

| RMC-6272 | mTORC1 | p-4EBP1 | MDA-MB-468 | 0.44 | ~27 | [1] |

| RapaLink-1 | mTORC1 | p-4EBP1 | MDA-MB-468 | 1.7 | ~3-4 | [1] |

| mTORC2 | p-AKT | MDA-MB-468 | 6.7 | [1] |

Experimental Protocols

The determination of RMC-5552's selectivity relies on robust cellular assays. While specific, proprietary protocols may vary, the following represents a detailed, generalized methodology based on established practices for measuring mTORC1 and mTORC2 inhibition.

Cellular Assay for mTORC1 and mTORC2 Inhibition

1. Cell Culture and Treatment:

-

Cell Line: MDA-MB-468, a human breast adenocarcinoma cell line, is commonly used.[1][6]

-

Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded in multi-well plates at a density that ensures they are in a logarithmic growth phase at the time of treatment.

-

Compound Treatment: A dilution series of RMC-5552 is prepared in the growth medium. The cells are then treated with varying concentrations of the compound or a vehicle control (e.g., DMSO) for a specified period (typically 2-4 hours).

2. Cell Lysis:

-

After treatment, the growth medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

The cell lysates are collected and centrifuged to pellet cellular debris. The supernatant containing the protein extract is collected.

3. Protein Quantification:

-

The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.

4. Western Blot Analysis:

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins:

-

mTORC1 activity: anti-phospho-4E-BP1 (Thr37/46) and anti-phospho-S6K (Thr389).

-

mTORC2 activity: anti-phospho-Akt (Ser473).

-

Loading Control: anti-total 4E-BP1, anti-total S6K, anti-total Akt, or an antibody against a housekeeping protein like GAPDH or β-actin.

-

-

Secondary Antibody Incubation: The membrane is washed to remove unbound primary antibodies and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Densitometry: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein or loading control bands.

5. Data Analysis:

-

The normalized band intensities are plotted against the concentration of RMC-5552.

-

The IC50 values (the concentration of inhibitor required to reduce the phosphorylation signal by 50%) are calculated using non-linear regression analysis.

-

The selectivity is determined by calculating the ratio of the IC50 for mTORC2 inhibition (p-AKT) to the IC50 for mTORC1 inhibition (p-4EBP1).

Visualizing the Molecular Landscape

To better understand the context of RMC-5552's mechanism and the experimental approach to determine its selectivity, the following diagrams are provided.

Caption: mTOR Signaling Pathway and RMC-5552's Point of Intervention.

Caption: Workflow for Determining RMC-5552 Selectivity.

Conclusion

RMC-5552 demonstrates significant and potent selectivity for mTORC1 over mTORC2. This selectivity is a key feature of its design as a bi-steric inhibitor, aiming to provide the therapeutic benefits of mTORC1 inhibition while mitigating the adverse effects associated with mTORC2 inhibition. The quantitative data derived from cellular assays, which measure the phosphorylation of specific downstream targets, provide robust evidence for this selectivity. The detailed experimental protocols outlined herein offer a foundational understanding for researchers seeking to evaluate and compare the activity of mTOR inhibitors. The high selectivity of RMC-5552 positions it as a promising therapeutic agent for tumors with hyperactive mTORC1 signaling.[4][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

Preclinical Profile of RMC-5552: A Bi-Steric mTORC1-Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for RMC-5552, a first-in-class, bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). RMC-5552 represents a third-generation mTOR inhibitor designed to overcome the limitations of previous generations by potently and selectively inhibiting mTORC1, leading to the reactivation of the 4EBP1 tumor suppressor and subsequent inhibition of cap-dependent translation.[1][2] This document details the compound's mechanism of action, preclinical efficacy in various cancer models, and the experimental protocols utilized in its evaluation.

Mechanism of Action

RMC-5552 is a bi-steric inhibitor that simultaneously binds to two distinct sites on mTORC1: the ATP-catalytic site and the FKBP12-rapamycin binding (FRB) allosteric site. This dual-binding mechanism confers high potency and selectivity for mTORC1 over mTORC2.[3][4][5] By selectively inhibiting mTORC1, RMC-5552 potently blocks the phosphorylation of downstream substrates, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[4][5][6] The inhibition of 4EBP1 phosphorylation is a key differentiator from first-generation mTOR inhibitors (rapalogs) and is critical for its anti-tumor activity.[7][8] This selective action on mTORC1 is designed to avoid the dose-limiting toxicities associated with mTORC2 inhibition, such as hyperglycemia.[1][4][9]

Signaling Pathway

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ir.revmed.com [ir.revmed.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. ascopubs.org [ascopubs.org]

- 9. aacrjournals.org [aacrjournals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (32-Carbonyl)-RMC-5552: A Bi-Steric mTORC1-Selective Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).

Chemical Structure and Properties

This compound is a bi-steric inhibitor, meaning it simultaneously engages two distinct sites on the mTORC1 complex to achieve high potency and selectivity.[1][2] Its chemical structure is a conjugate of a rapamycin analog and an ATP-competitive mTOR kinase inhibitor, connected by a linker.[3]

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₉₃H₁₃₄N₁₀O₂₄ | [4] |

| Molecular Weight | 1776.11 g/mol | [4] |

| CAS Number | 2382768-55-8 | [4] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action and Signaling Pathway

This compound is a third-generation mTOR inhibitor that selectively targets mTORC1 over mTORC2.[3] This selectivity is achieved through its unique bi-steric binding mechanism.[2] The rapamycin-like moiety binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, while the kinase inhibitor moiety occupies the ATP-binding site of the mTOR kinase domain within the mTORC1 complex.[4]

This dual binding leads to potent inhibition of mTORC1's kinase activity, preventing the phosphorylation of its key downstream substrates: eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase (S6K).[6][7] The inhibition of 4E-BP1 phosphorylation is a key differentiator from earlier generation mTOR inhibitors like rapamycin, which only partially inhibit this process.[8] The suppression of 4E-BP1 and S6K phosphorylation ultimately leads to the inhibition of cap-dependent translation and cell cycle progression, resulting in anti-proliferative and apoptotic effects in cancer cells with hyperactivated mTORC1 signaling.[6]

Biological Activity and Data

This compound demonstrates potent and selective inhibition of mTORC1. Its activity has been characterized in various in vitro assays.

Table 2: In Vitro Biological Activity of this compound

| Assay | Cell Line | Endpoint | pIC₅₀ / IC₅₀ | Reference(s) |

| mTORC1 Substrate Phosphorylation | - | p-P70S6K (T389) | > 9 | [9] |

| mTORC1 Substrate Phosphorylation | - | p-4E-BP1 (T37/36) | > 9 | [9] |

| mTORC2 Substrate Phosphorylation | - | p-AKT1/2/3 (S473) | 8 - 9 | [9] |

| mTORC1 Substrate Phosphorylation | MDA-MB-468 | p-S6K | 0.14 nM | [4] |

| mTORC1 Substrate Phosphorylation | MDA-MB-468 | p-4EBP1 | 0.48 nM | [4] |

| mTORC2 Substrate Phosphorylation | MDA-MB-468 | p-AKT | 19 nM | [4] |

The data highlights the significant selectivity of this compound for mTORC1 over mTORC2, with approximately 40-fold selectivity observed in cell-based assays.[1][4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in the scientific literature, including a publication in the Journal of Medicinal Chemistry and patent documents such as WO2019212990A1.[3][4] The general approach involves the coupling of a rapamycin analog, modified at the C32 position, with a linker-modified ATP-competitive mTOR inhibitor.

A representative synthetic scheme involves the formation of a carbamate (B1207046) linkage between a C40-p-nitrophenyl (PNP) carbonate-activated rapamycin analog and an amine-terminated linker attached to the kinase inhibitor moiety.[3]

General Synthetic Steps:

-

Modification of Rapamycin: The C32 carbonyl of rapamycin is the starting point for modification.

-

Linker Attachment: A polyethylene (B3416737) glycol (PEG) linker terminated with an amine group is prepared.

-

Activation of Rapamycin Analog: The C40 hydroxyl group of the rapamycin analog is activated, for example, with p-nitrophenyl chloroformate.

-

Coupling Reaction: The activated rapamycin analog is reacted with the amine-terminated linker of the kinase inhibitor in a suitable solvent such as dimethylacetamide (DMA) with a base like N,N-diisopropylethylamine (DIPEA).[3]

-

Purification: The final product is purified using techniques such as reverse-phase chromatography.[3]

In Vitro mTORC1/mTORC2 Phosphorylation Assay

The inhibitory activity of this compound on mTORC1 and mTORC2 can be assessed by measuring the phosphorylation of their respective substrates in cellular assays.

General Protocol:

-

Cell Culture: A suitable cancer cell line with activated PI3K/mTOR signaling, such as MDA-MB-468 breast cancer cells, is cultured under standard conditions.[5]

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.

-

Cell Lysis: After treatment, cells are lysed to extract total protein.

-

Western Blotting or ELISA: The levels of phosphorylated and total mTORC1 substrates (p-4E-BP1, p-S6K) and mTORC2 substrate (p-AKT) are quantified using specific antibodies via Western blotting or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC₅₀ or pIC₅₀ values are calculated by plotting the percentage of inhibition of substrate phosphorylation against the logarithm of the inhibitor concentration.

Conclusion

This compound is a novel, potent, and selective bi-steric inhibitor of mTORC1. Its distinct mechanism of action, leading to the robust suppression of 4E-BP1 phosphorylation, offers a promising therapeutic strategy for cancers with hyperactive mTORC1 signaling. The detailed chemical and biological data, along with the outlined experimental approaches, provide a solid foundation for further research and development of this class of targeted cancer therapies.

References

- 1. Revolution Medicines Announces Publication Describing Design and Synthesis of RMC-5552, a First-in-Class, Bi-Steric mTORC1-Selective Inhibitor | Revolution Medicines [ir.revmed.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 7. JCI - Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 [jci.org]

- 8. Revolution Medicines Announces Publication Describing Design and Synthesis of RMC-5552, a First-in-Class, Bi-Steric mTORC1-Selective Inhibitor | Revolution Medicines [ir.revmed.com]

- 9. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RMC-5552 in the PI3K/Akt/mTOR Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. RMC-5552 is a novel, potent, and selective bi-steric inhibitor of mTOR complex 1 (mTORC1). This technical guide provides a comprehensive overview of the mechanism of action of RMC-5552, its effects on the PI3K/Akt/mTOR signaling cascade, and its preclinical and clinical profile. Detailed experimental protocols and quantitative data are presented to support its characterization as a promising therapeutic agent.

Introduction to the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex and highly regulated signaling network that responds to various extracellular and intracellular stimuli, such as growth factors and nutrients. Activation of this pathway initiates a cascade of phosphorylation events, culminating in the activation of mTOR. mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions.

-

mTORC1 , the primary focus of RMC-5552's activity, is a central regulator of protein synthesis, cell growth, and proliferation. It phosphorylates key substrates, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1] Phosphorylation of S6K promotes ribosome biogenesis and protein translation, while phosphorylation of 4EBP1 leads to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation of oncogenic mRNAs.[1]

-

mTORC2 is primarily involved in cell survival and cytoskeletal organization. One of its key substrates is Akt, which it phosphorylates at serine 473, leading to its full activation.[1]

Dysregulation of the PI3K/Akt/mTOR pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and is a common feature in many human cancers.[2]

RMC-5552: A Bi-Steric mTORC1-Selective Inhibitor

RMC-5552 is a third-generation mTOR inhibitor that employs a unique bi-steric mechanism of action.[2][3] It is composed of a rapamycin-like moiety that binds to FKBP12 and an ATP-competitive inhibitor that targets the mTOR kinase domain.[2][4] This dual-binding mode allows for potent and selective inhibition of mTORC1.[3]

A key feature of RMC-5552 is its selectivity for mTORC1 over mTORC2.[2] This is attributed to the partial occlusion of the FKBP12-rapamycin binding (FRB) domain on mTORC2 by the RICTOR subunit, which hinders the binding of the RMC-5552-FKBP12 complex.[5] This selectivity is a significant advantage over earlier generations of mTOR inhibitors, as it minimizes the inhibition of mTORC2-mediated Akt phosphorylation, thereby reducing the incidence of dose-limiting toxicities such as hyperglycemia.[2][6]

Quantitative Analysis of RMC-5552 Activity

The potency and selectivity of RMC-5552 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Assay System | Reference |

| pS6K (mTORC1) | 0.14 | Cellular Assay | [7] |

| p4EBP1 (mTORC1) | 0.48 | Cellular Assay | [7] |

| pAkt (mTORC2) | 19 | Cellular Assay | [7] |

Table 1: In Vitro Potency of RMC-5552. This table shows the half-maximal inhibitory concentrations (IC50) of RMC-5552 against key downstream targets of mTORC1 and mTORC2.

| Compound | p4EBP1 IC50 (nM) (mTORC1) | pAkt IC50 (nM) (mTORC2) | Selectivity (pAkt IC50 / p4EBP1 IC50) | Reference |

| RMC-5552 | 0.48 | 19 | ~40-fold | [2][7] |

| RapaLink-1 | 1.7 | 6.7 | ~3.9-fold | [3] |

Table 2: mTORC1/mTORC2 Selectivity of RMC-5552. This table compares the selectivity of RMC-5552 for mTORC1 over mTORC2 with another bi-steric inhibitor, RapaLink-1.

Visualizing the Mechanism and Workflow

RMC-5552 Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Caption: RMC-5552 selectively inhibits mTORC1 in the PI3K/Akt/mTOR pathway.

Experimental Workflow for Assessing RMC-5552 Activity

Caption: A typical workflow for evaluating the in vitro effects of RMC-5552.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of RMC-5552.

Cell Viability Assay (Crystal Violet Staining)

This assay measures the effect of RMC-5552 on cell proliferation.

-

Cell Plating: Seed cancer cells (e.g., MDA-MB-468) in 96-well plates at a density of 500–2,000 cells per well and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a serial dilution of RMC-5552 (e.g., 0–100 nM) for 72 hours.[8]

-

Fixation: After the incubation period, fix the cells with 10% formalin for 10 minutes at room temperature.[8]

-

Staining: Add 0.05% crystal violet solution to each well and incubate for 15 minutes at room temperature.[8]

-

Washing: Gently wash the plates with water to remove excess stain.

-

Solubilization: Solubilize the stain by adding a solution such as 10% acetic acid.

-

Quantification: Measure the absorbance at a wavelength of 590 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to assess the inhibition of mTORC1 and mTORC2 signaling by measuring the phosphorylation status of their downstream targets.

-

Cell Treatment and Lysis: Treat cultured cancer cells with RMC-5552 at various concentrations for a specified time. Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]

-

Blocking: Block the membrane with a solution like 5% w/v bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., phospho-S6K, phospho-4EBP1, phospho-Akt) and total proteins overnight at 4°C with gentle shaking.[9]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a digital imaging system.

Preclinical and Clinical Development of RMC-5552

Preclinical Activity

Preclinical studies have demonstrated that RMC-5552 exhibits significant anti-tumor activity in various cancer models.[10] In xenograft models of human cancers with mTOR pathway activation, RMC-5552 has shown dose-dependent tumor growth inhibition.[2] Furthermore, it has demonstrated marked combinatorial anti-tumor activity when used with inhibitors of active RAS (RAS(ON) inhibitors) in KRAS-mutant non-small cell lung cancer models.[10]

Clinical Trial NCT04774952

RMC-5552 is currently being evaluated in a Phase 1/1b clinical trial (NCT04774952) in patients with advanced solid tumors.[2][11] The study is a multicenter, open-label, dose-escalation trial designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of RMC-5552 administered as a weekly intravenous infusion.[11][12]

| Characteristic | Value |

| Number of Patients (as of June 12, 2023) | 47 |

| Median Age | 62 years |

| Dose Levels Evaluated | 1.6 mg to 12 mg |

| Most Common Treatment-Related Adverse Events (>20%) | Stomatitis/mucositis (45%), fatigue (40%), nausea (38%), decreased appetite (32%), vomiting (23%) |

| Treatment-Related Hyperglycemia | 4% (both grade 2) |

| Disease Control Rate (evaluable patients, N=39) | 67% |

Table 3: Summary of Patient Demographics and Preliminary Safety and Efficacy from the NCT04774952 Trial. [11]

Early clinical data suggest that RMC-5552 is tolerated at doses predicted to be efficacious.[11] The low incidence of hyperglycemia is consistent with its mTORC1-selective mechanism.[11] One patient with a salivary gland tumor harboring a PTEN mutation experienced a confirmed partial response.[11]

Conclusion

RMC-5552 represents a significant advancement in the development of mTOR inhibitors. Its unique bi-steric mechanism of action confers potent and selective inhibition of mTORC1, a key driver of oncogenesis. The high selectivity for mTORC1 over mTORC2 translates to a more favorable safety profile, particularly with respect to hyperglycemia, a common dose-limiting toxicity of previous-generation mTOR inhibitors. Preclinical and early clinical data are promising, demonstrating anti-tumor activity in solid tumors with mTOR pathway activation. The ongoing clinical evaluation of RMC-5552 will further elucidate its therapeutic potential as a monotherapy and in combination with other targeted agents for the treatment of a broad range of cancers.

References

- 1. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Dose Escalation of RMC-5552 Monotherapy in Relapsed/Refractory Solid Tumors [clin.larvol.com]

In Vitro Characterization of RMC-5552: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-5552 is a potent and selective bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2][3] This novel therapeutic agent is designed to overcome limitations of previous generations of mTOR inhibitors by interacting with both the allosteric (rapamycin-binding) and orthosteric (ATP-binding) sites of mTORC1.[3][4] This unique mechanism allows for profound and selective inhibition of mTORC1 signaling, leading to the suppression of downstream effectors critical for cell growth and proliferation, with a notable impact on the phosphorylation of 4E-BP1.[1][2] This document provides a comprehensive overview of the in vitro characterization of RMC-5552, including its biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its evaluation.

Mechanism of Action

RMC-5552 functions as a bi-steric inhibitor, simultaneously engaging two distinct sites on the mTOR kinase within the mTORC1 complex.[3] This dual-binding mechanism leads to a more profound and sustained inhibition of mTORC1 kinase activity compared to allosteric inhibitors like rapamycin or purely ATP-competitive inhibitors.[4] By potently inhibiting mTORC1, RMC-5552 prevents the phosphorylation of key downstream substrates, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][5] The inhibition of 4E-BP1 phosphorylation is a key differentiator of RMC-5552, as this event is often incompletely inhibited by rapamycin and its analogs.[2] The dephosphorylation of 4E-BP1 restores its binding to the eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting cap-dependent translation of oncogenic proteins and inducing cell cycle arrest and apoptosis in tumor cells with hyperactivated mTORC1 signaling.[1]

Signaling Pathway of RMC-5552 Inhibition

Caption: RMC-5552 selectively inhibits mTORC1, blocking downstream signaling.

Quantitative Data Summary

The in vitro potency and selectivity of RMC-5552 have been determined through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of RMC-5552

| Target | Assay Type | IC50 (nM) | Reference |

| mTORC1 (p-S6K) | Cellular Assay (MDA-MB-468) | 0.14 | [6] |

| mTORC1 (p-4EBP1) | Cellular Assay (MDA-MB-468) | 0.48 | [6] |

Table 2: Cellular Selectivity of RMC-5552

| Target | Assay Type | IC50 (nM) | Selectivity (fold) | Reference |

| mTORC1 (p-4EBP1) | Cellular Assay (MDA-MB-468) | 0.48 | \multirow{2}{*}{~40} | [5][6][7] |

| mTORC2 (p-AKT) | Cellular Assay (MDA-MB-468) | 19 | [6] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Biochemical Kinase Assay (General Protocol)

This protocol outlines a general method for assessing the direct inhibitory activity of RMC-5552 on mTOR kinase activity in a biochemical setting.

Objective: To determine the half-maximal inhibitory concentration (IC50) of RMC-5552 against purified mTOR kinase.

Materials:

-

Active mTOR enzyme

-

Inactive S6K or 4E-BP1 protein as substrate

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP

-

RMC-5552 (or other test compounds)

-

SDS-PAGE equipment and reagents

-

Western blot equipment and reagents

-

Primary antibodies (e.g., anti-phospho-S6K, anti-phospho-4E-BP1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Workflow Diagram:

References

- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 2. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ir.revmed.com [ir.revmed.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. aacrjournals.org [aacrjournals.org]

RMC-5552: A Third-Generation, Bi-Steric mTORC1-Selective Inhibitor for Precision Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

RMC-5552 is a first-in-class, third-generation, bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). It represents a significant advancement in the field of mTOR-targeted cancer therapy by selectively and potently inhibiting mTORC1 while sparing mTORC2. This novel mechanism of action overcomes key limitations of previous generations of mTOR inhibitors, such as incomplete inhibition of the crucial downstream effector 4E-BP1 and dose-limiting toxicities associated with mTORC2 inhibition, like hyperglycemia. Preclinical and early clinical data demonstrate that RMC-5552 exhibits potent anti-tumor activity in models with hyperactivated mTORC1 signaling, a common feature in many human cancers. This technical guide provides a comprehensive overview of RMC-5552, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction: The Evolution of mTOR Inhibitors

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2] The development of mTOR inhibitors has progressed through several generations, each with its own set of advantages and limitations.

-

First-generation inhibitors (Rapalogs): These allosteric inhibitors, such as rapamycin and its analogs, bind to FKBP12, which then complexes with the FRB domain of mTOR, leading to partial inhibition of mTORC1. A key drawback is their incomplete inhibition of 4E-BP1 phosphorylation, a critical downstream effector for protein translation.[3]

-

Second-generation inhibitors (ATP-competitive inhibitors): These small molecules target the ATP-binding site of the mTOR kinase domain, leading to the inhibition of both mTORC1 and mTORC2. While more potent than rapalogs, their lack of selectivity results in toxicities associated with mTORC2 inhibition, most notably hyperglycemia.[4]

-

Third-generation inhibitors (Bi-steric inhibitors): RMC-5552 is a pioneering example of this new class. These inhibitors are engineered to simultaneously engage both the allosteric (FRB) and orthosteric (ATP-binding) sites of mTORC1. This bi-steric mechanism confers high potency and selectivity for mTORC1, leading to robust inhibition of 4E-BP1 phosphorylation while avoiding the adverse effects of mTORC2 inhibition.[5]

Mechanism of Action of RMC-5552

RMC-5552 is a bi-steric molecule that consists of a rapamycin analog linked to an ATP-competitive mTOR kinase inhibitor.[6] This unique structure allows it to bind to both the FKBP12-rapamycin-binding (FRB) domain and the kinase active site of mTOR within the mTORC1 complex. This dual engagement leads to a profound and selective inhibition of mTORC1 signaling.

Signaling Pathway

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to control cell growth and proliferation. RMC-5552's selective inhibition of mTORC1 has a significant impact on downstream signaling.

Caption: mTOR Signaling Pathway and RMC-5552's Point of Intervention.

Bi-Steric Inhibition Workflow

The bi-steric mechanism of RMC-5552 is a key differentiator from previous mTOR inhibitors. The following diagram illustrates this unique binding mode.

Caption: Bi-Steric Inhibition Mechanism of RMC-5552 on mTORC1.

Quantitative Data

In Vitro Potency and Selectivity

RMC-5552 demonstrates high potency against mTORC1 and significant selectivity over mTORC2 in cellular assays.

| Target | Biomarker | IC50 (nM) | Cell Line | Reference |

| mTORC1 | p-S6K | 0.14 | MDA-MB-468 | [7][8] |

| mTORC1 | p-4EBP1 (T37/46) | 0.48 | MDA-MB-468 | [1][7] |

| mTORC2 | p-Akt (S473) | 19 | MDA-MB-468 | [7] |

| Selectivity | mTORC1/mTORC2 | ~40-fold | MDA-MB-468 | [5][8] |

Preclinical In Vivo Efficacy

RMC-5552 has shown significant, dose-dependent anti-tumor activity in preclinical xenograft models.

| Tumor Model | Dosing Schedule | Tumor Growth Inhibition | Reference |

| HCC1954 (Breast Cancer) | 1 mg/kg, weekly | Significant growth inhibition | [5] |

| HCC1954 (Breast Cancer) | 3 mg/kg, weekly | Tumor stasis | [5] |

| MCF-7 (Breast Cancer) | Single IP dose | Dose-dependent, prolonged inhibition | [1] |

Clinical Pharmacokinetics and Safety (Phase 1/1b Trial - NCT04774952)

Initial clinical data from the Phase 1/1b study in patients with advanced solid tumors provide insights into the safety and pharmacokinetic profile of RMC-5552.[3][4][9]

| Parameter | Observation |

| Dose Escalation | 1.6 mg to 16 mg IV weekly |

| Pharmacokinetics | Dose-proportionate plasma exposure up to 6 mg; greater than dose-proportionality at higher doses |

| Most Common Adverse Events (>25%) | Mucositis/stomatitis (49%), nausea (44%), fatigue (42%) |

| Grade 3 Drug-Related Adverse Events | Mucositis/stomatitis (21% at ≥ 10 mg) |

| Hyperglycemia | Low incidence (4%), not dose-limiting |

| Preliminary Efficacy | Disease control rate of 64%; one complete response in endometrial cancer |

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds like RMC-5552 on mTORC1 kinase activity.

Objective: To determine the IC50 of RMC-5552 against mTORC1.

Materials:

-

HeLa or HEK293T cell lysate

-

Anti-mTOR antibody

-

Protein A/G agarose (B213101) beads

-

Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Recombinant inactive 4E-BP1 or S6K1 substrate

-

ATP

-

RMC-5552 (or other test compounds)

-

SDS-PAGE reagents and equipment

-

Western blot reagents and equipment

-

Primary antibodies: anti-phospho-4E-BP1 (Thr37/46), anti-phospho-S6K1 (Thr389)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Immunoprecipitation of mTORC1:

-

Lyse cells and immunoprecipitate mTORC1 using an anti-mTOR antibody and Protein A/G agarose beads.

-

Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated mTORC1 in kinase assay buffer.

-

Add the recombinant substrate (e.g., 4E-BP1) and varying concentrations of RMC-5552.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 30 minutes.

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Perform Western blotting using antibodies specific for the phosphorylated substrate.

-

Detect the signal using a chemiluminescent substrate and quantify the band intensities.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of RMC-5552.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Western Blotting for mTORC1 Pathway Activation

This protocol is used to assess the phosphorylation status of key mTORC1 downstream effectors in cells or tissues treated with RMC-5552.

Objective: To measure the levels of phosphorylated 4E-BP1 and S6K in response to RMC-5552 treatment.

Materials:

-

Cell or tissue lysates

-

BCA protein assay kit

-

SDS-PAGE reagents and equipment

-

Western blot reagents and equipment

-

Primary antibodies: anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-S6K (Thr389), anti-S6K, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

Prepare protein lysates from cells or tissues treated with RMC-5552 or vehicle control.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

-

In Vivo Tumor Xenograft Efficacy Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of RMC-5552 in a mouse xenograft model.

Caption: Workflow for an In Vivo Tumor Xenograft Efficacy Study.

Procedure:

-

Cell Implantation: Human cancer cells with known mTOR pathway activation (e.g., HCC1954) are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth and Randomization: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

-

Treatment Administration: RMC-5552 is administered to the treatment groups at various doses and schedules (e.g., weekly intravenous injection), while the control group receives a vehicle.

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size. Tumors are excised for pharmacodynamic analysis (e.g., Western blotting for p-4EBP1). Tumor growth inhibition is calculated to determine the efficacy of RMC-5552.

Conclusion and Future Directions

RMC-5552 represents a promising new therapeutic agent for the treatment of cancers with hyperactivated mTORC1 signaling. Its unique bi-steric mechanism of action allows for potent and selective inhibition of mTORC1, leading to robust anti-tumor activity with an improved safety profile compared to previous generations of mTOR inhibitors. The ongoing clinical development of RMC-5552, both as a monotherapy and in combination with other targeted agents, holds the potential to address significant unmet needs in oncology. Future research will likely focus on identifying predictive biomarkers of response to RMC-5552 and exploring its efficacy in a broader range of cancer types.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

RMC-5552: A Deep Dive into its Mechanism and Impact on 4EBP1 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RMC-5552, a novel bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). It details the compound's mechanism of action, with a specific focus on its profound effect on the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), a critical downstream effector in the mTOR signaling pathway. This document synthesizes preclinical and clinical data, outlines key experimental methodologies, and visualizes the complex biological processes involved.

Introduction: The Evolution of mTORC1 Inhibition

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.[1][2] The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2. mTORC1, the focus of this guide, controls protein synthesis by phosphorylating key substrates, including S6 kinase (S6K) and 4EBP1.[1] Phosphorylation of 4EBP1 leads to its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation of oncogenic mRNAs, such as MYC.[3][4]

First-generation mTOR inhibitors, known as rapalogs (e.g., rapamycin), allosterically inhibit mTORC1. However, their clinical utility has been hampered by their incomplete inhibition of 4EBP1 phosphorylation.[1][5] Second-generation inhibitors, which target the ATP-binding site of the mTOR kinase, inhibit both mTORC1 and mTORC2, but this can lead to dose-limiting toxicities, such as hyperglycemia, due to the disruption of mTORC2-mediated insulin (B600854) signaling.[6][7]

RMC-5552 represents a third-generation, bi-steric inhibitor that selectively and potently targets mTORC1.[6][8] It is designed to overcome the limitations of previous inhibitors by interacting with both the orthosteric (ATP-binding) and allosteric (FKBP12-rapamycin-binding) sites of mTORC1.[1][2] This unique binding mode leads to a deeper and more sustained inhibition of mTORC1 activity, particularly the phosphorylation of 4EBP1.[5][9]

Mechanism of Action of RMC-5552

RMC-5552 is a rapamycin-derived compound covalently linked to an mTOR active-site inhibitor.[4][10] This bi-steric nature allows it to bind to both the FRB domain (via the rapamycin-like core) and the kinase active site of mTOR within the mTORC1 complex. This dual interaction is key to its high potency and selectivity for mTORC1 over mTORC2. The rictor protein in the mTORC2 complex partially occludes the FKBP12 binding site, thus hindering the binding of RMC-5552 and contributing to its selectivity.[10]

The primary downstream effect of RMC-5552's inhibition of mTORC1 is the suppression of 4EBP1 phosphorylation.[8][11] This leads to the reactivation of 4EBP1's tumor suppressor function, as it binds to and sequesters eIF4E, thereby inhibiting the translation of key oncogenic proteins.[5][12]

References

- 1. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Discovery of RMC-5552, a selective bi-steric inhibitor of mTORC1 that suppresses 4EBP1 phosphorylation, for the treatment of mTORC1-activated tumors including RAS pathway escape - American Chemical Society [acs.digitellinc.com]

- 9. ovid.com [ovid.com]

- 10. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Cellular Landscape of RMC-5552: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

RMC-5552 is an investigational, first-in-class, bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][2] This document provides a comprehensive technical guide to the cellular targets and mechanism of action of RMC-5552, summarizing key preclinical and clinical findings. It is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Mechanism of Action: Selective mTORC1 Inhibition

RMC-5552 is designed to selectively inhibit mTORC1, a crucial regulator of cell growth, proliferation, and protein synthesis.[2][3] Unlike earlier generations of mTOR inhibitors, RMC-5552's unique bi-steric mechanism allows it to bind to two distinct sites on mTORC1, leading to profound and sustained inhibition of its kinase activity.[4] A key advantage of this selectivity is the sparing of mTOR complex 2 (mTORC2), which is associated with a lower incidence of hyperglycemia, a common dose-limiting toxicity of dual mTORC1/mTORC2 inhibitors.[5]

The primary cellular consequence of RMC-5552 activity is the inhibition of phosphorylation of key mTORC1 substrates, namely the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) and the ribosomal protein S6 kinase (S6K).[2][4][5] By preventing the phosphorylation of 4EBP1, RMC-5552 promotes the sequestration of the eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting cap-dependent translation of oncogenic proteins.[1][6]

Quantitative Profile of RMC-5552

The potency and selectivity of RMC-5552 have been characterized in various preclinical models. The following tables summarize the key quantitative data available to date.

Table 1: In Vitro Potency and Selectivity

| Target/Process | Cell Line | IC50 | Selectivity (mTORC1/mTORC2) | Reference |

| pS6K Phosphorylation | - | 0.14 nM | ~40-fold | [7] |

| p4EBP1 Phosphorylation | MDA-MB-468 | 0.48 nM | ~40-fold | [7][8] |

| pAKT Phosphorylation (mTORC2) | MDA-MB-468 | 19 nM | - | [7][8] |

Table 2: Preclinical Antitumor Activity

| Cancer Model | Dosing Regimen | Outcome | Reference |

| HCC1954 Breast Cancer Xenograft | 1 mg/kg, weekly | Significant tumor growth inhibition | [5] |

| HCC1954 Breast Cancer Xenograft | 3 mg/kg, weekly | Tumor stasis | [5] |

| MCF-7 Breast Cancer Xenograft | 1-10 mg/kg, i.p., once weekly for 28 days | Reduction in tumor volume | [7] |

| KRAS-mutated NSCLC (with RAS(ON) inhibitors) | - | Enhanced tumor apoptosis and durable tumor regressions | [1][3] |

Table 3: Phase 1 Clinical Trial Dose Escalation

| Dose Levels (IV, weekly) | Number of Patients (as of Jan 2022) | Reference |

| 1.6 mg - 12 mg | 14 | [1][3] |

| 1.6 mg - 16 mg | 57 | [5] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of the PI3K/Akt/mTOR signaling pathway in cell growth and the specific point of intervention for RMC-5552.

Caption: RMC-5552 selectively inhibits mTORC1, blocking downstream signaling.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies based on published preclinical studies involving RMC-5552 and related compounds.

In Vitro Kinase Assays

-

Objective: To determine the IC50 of RMC-5552 against mTORC1 and mTORC2.

-

Methodology:

-

Utilize a cell-based assay in a relevant cancer cell line (e.g., MDA-MB-468).

-

Culture cells to logarithmic growth phase and then serum-starve to reduce basal pathway activity.

-

Treat cells with a serial dilution of RMC-5552 for a specified period (e.g., 2 hours).

-

Lyse the cells and quantify the levels of phosphorylated S6K (as a marker of mTORC1 activity) and phosphorylated AKT (as a marker of mTORC2 activity) using immunoblotting or a quantitative immunoassay (e.g., ELISA).

-

Normalize phosphorylation levels to a loading control (e.g., total protein or a housekeeping gene product).

-

Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

-

Xenograft Tumor Models

-

Objective: To evaluate the in vivo antitumor efficacy of RMC-5552.

-

Methodology:

-

Implant human cancer cells (e.g., HCC1954, MCF-7) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Allow tumors to establish to a predetermined size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer RMC-5552 intravenously or intraperitoneally at specified doses and schedules (e.g., 1-10 mg/kg, once weekly).

-

Measure tumor volume using calipers at regular intervals throughout the study.

-

Monitor animal body weight and general health as a measure of tolerability.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunoblotting for p4EBP1).

-

The following diagram outlines the general workflow for a xenograft study.

Caption: General workflow for preclinical xenograft efficacy studies.

Clinical Evaluation

RMC-5552 is currently being evaluated in Phase 1/1b clinical trials for the treatment of advanced solid tumors and recurrent glioblastoma (NCT04774952).[1][9][10][11] These studies aim to determine the safety, tolerability, pharmacokinetics, and preliminary efficacy of RMC-5552 as a monotherapy.[5][9] Initial findings have shown that RMC-5552 is clinically active in tumors with mTORC1 signaling activation at a tolerable dose and schedule.[1][3] A notable outcome from the clinical studies is the successful use of tacrolimus (B1663567) mouthwash to mitigate treatment-related oral mucositis, a predicted on-target effect.[5]

Conclusion

RMC-5552 represents a novel approach to targeting the mTOR pathway by selectively inhibiting mTORC1. Its bi-steric mechanism of action confers high potency and selectivity, which translates to a promising preclinical and emerging clinical profile. The ongoing clinical investigations will further delineate the therapeutic potential of RMC-5552 in various cancer types, particularly those with hyperactivated mTORC1 signaling. The data presented in this guide underscore the robust scientific rationale for the continued development of this first-in-class agent.

References

- 1. ASCO – American Society of Clinical Oncology [asco.org]

- 2. Facebook [cancer.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. UCSF Astrocytoma Trial → RMC-5552 Monotherapy in Adult Subjects With Recurrent Glioblastoma [clinicaltrials.ucsf.edu]

- 10. Facebook [cancer.gov]

- 11. Facebook [cancer.gov]

The Intellectual Property and Technical Landscape of (32-Carbonyl)-RMC-5552: A Bi-steric mTORC1-Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(32-Carbonyl)-RMC-5552 is a first-in-class, bi-steric, mTORC1-selective inhibitor developed by Revolution Medicines.[1] It represents a significant advancement in the pursuit of targeted cancer therapies by selectively inhibiting the mTORC1 signaling pathway, a central regulator of cell growth and proliferation, while sparing mTORC2, thereby potentially mitigating toxicities associated with previous generations of mTOR inhibitors. This technical guide provides an in-depth overview of the intellectual property, mechanism of action, experimental data, and key methodologies related to RMC-5552.

Intellectual Property

The core intellectual property surrounding this compound is anchored by U.S. Patent No. 10,980,889 . This patent, assigned to Revolution Medicines, provides composition of matter protection for RMC-5552 and related compounds. This legal protection is foundational to its development and commercialization, securing the novel chemical entity as a proprietary therapeutic agent.

Mechanism of Action: A Bi-steric Approach to mTORC1 Inhibition

RMC-5552 employs a novel "bi-steric" mechanism of action, simultaneously engaging two distinct sites on the mTORC1 complex to achieve potent and selective inhibition. It is designed to bind to both the FKBP12-rapamycin-binding (FRB) allosteric site and the ATP-competitive active site of mTORC1.[1] This dual binding leads to profound suppression of mTORC1 signaling, specifically preventing the phosphorylation of its key downstream substrates, 4E-binding protein 1 (4EBP1) and S6 kinase (S6K).[2][3] By inhibiting 4EBP1 phosphorylation, RMC-5552 restores its tumor suppressor function, which is the inhibition of the translation initiation factor eIF4E, a critical node in oncogenic protein synthesis.

A key innovation of RMC-5552 is its selectivity for mTORC1 over mTORC2. This is achieved through the specific design of the molecule, which exploits structural differences between the two complexes.[2] This selectivity is clinically significant as the inhibition of mTORC2 is associated with dose-limiting toxicities such as hyperglycemia.[2][4]

The following diagram illustrates the mTORC1 signaling pathway and the inhibitory action of RMC-5552.

Quantitative Data

The potency and selectivity of RMC-5552 and related compounds have been extensively characterized in biochemical and cellular assays. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Potency and Selectivity of RMC-5552

| Target | Assay | IC50 (nM) | Reference |

|---|---|---|---|

| pS6K (mTORC1) | Cellular Assay | 0.14 | [5] |

| p4EBP1 (mTORC1) | Cellular Assay | 0.48 | [5] |

| pAKT (mTORC2) | Cellular Assay | 19 | [5] |

| mTORC1/mTORC2 Selectivity | (pAKT IC50 / p4EBP1 IC50) | ~40-fold |[2][4][5][6] |

Table 2: Preclinical Antitumor Activity of RMC-5552 in Xenograft Models

| Cancer Model | Dosing Schedule | Outcome | Reference |

|---|---|---|---|

| HCC1954 (PIK3CA mutant breast cancer) | 1 mg/kg, weekly | Significant tumor growth inhibition | [2][7] |

| HCC1954 (PIK3CA mutant breast cancer) | 3 mg/kg, weekly | Tumor stasis | [2][7] |

| MCF-7 (breast cancer) | 1-10 mg/kg, i.p., once weekly for 28 days | Reduction in tumor volume |[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of RMC-5552.

Synthesis of this compound

The synthesis of RMC-5552 is a multi-step process starting from rapamycin (B549165). A detailed description can be found in the supplementary information of the Journal of Medicinal Chemistry article by Burnett et al. (2023). The general scheme involves the chemical modification of the rapamycin macrocycle to introduce a linker at the C40 position, which is then coupled to an active-site inhibitor moiety.

In Vitro Cellular Assays for mTORC1 and mTORC2 Inhibition

The potency and selectivity of RMC-5552 were determined using cellular assays that measure the phosphorylation of key downstream substrates of mTORC1 (p4EBP1, pS6K) and mTORC2 (pAKT).

-

Cell Lines: MDA-MB-468 breast cancer cells are commonly used.

-

Treatment: Cells are treated with a concentration range of the test compound (e.g., RMC-5552) for a specified period.

-

Lysis and Western Blotting: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Detection: Membranes are probed with primary antibodies specific for the phosphorylated and total forms of 4EBP1, S6K, and AKT.

-

Quantification: Signal intensities are quantified, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Xenograft Studies

The antitumor activity of RMC-5552 was evaluated in mouse xenograft models.

-

Cell Line Implantation: Human cancer cell lines (e.g., HCC1954, MCF-7) are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups.

-

Drug Administration: RMC-5552 is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at specified doses and schedules.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the antitumor efficacy is assessed by comparing tumor growth between the treated and control groups.

The following diagram illustrates a typical experimental workflow for a xenograft study.

Conclusion

This compound is a promising, patent-protected, bi-steric mTORC1-selective inhibitor with a well-defined mechanism of action and compelling preclinical data. Its ability to potently and selectively inhibit mTORC1 while sparing mTORC2 offers a potentially improved therapeutic window compared to earlier mTOR inhibitors. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of targeted oncology.

References

- 1. ir.revmed.com [ir.revmed.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RMC-5552 in RAS-Addicted Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-5552 is a pioneering, investigational, third-generation bi-steric inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). It represents a novel therapeutic strategy for cancers characterized by hyperactivation of the PI3K/mTOR signaling pathway, including a significant subset of RAS-addicted tumors. Unlike previous generations of mTOR inhibitors, RMC-5552 is designed to potently and selectively inhibit mTORC1 over mTORC2, thereby preserving the natural tumor suppressor activity of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) while mitigating the undesirable side effects associated with mTORC2 inhibition, such as hyperglycemia. This technical guide provides a comprehensive overview of RMC-5552, focusing on its mechanism of action, preclinical and clinical data in RAS-addicted cancer models, and detailed experimental protocols.

Core Mechanism of Action

RMC-5552 is a bi-steric inhibitor, meaning it interacts with two distinct sites on the mTOR protein within the mTORC1 complex. It combines the allosteric binding mechanism of rapamycin and its analogs with the orthosteric, ATP-competitive inhibition of second-generation mTOR inhibitors. This dual-binding mode allows for a more profound and durable inhibition of mTORC1 signaling.

A key feature of RMC-5552 is its high selectivity for mTORC1 over mTORC2, with studies showing an approximately 40-fold greater selectivity for mTORC1 in cell-based assays. This selectivity is attributed to the partial occlusion of the FKBP12-rapamycin binding (FRB) domain on mTORC2 by the RICTOR subunit, which hinders the binding of the rapamycin-like moiety of RMC-5552.